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Compound of Interest

Compound Name: Allyl phenylacetate

Cat. No.: B158485 Get Quote

Introduction

Allyl phenylacetate (C₁₁H₁₂O₂) is a significant ester utilized in the fragrance and flavor

industries for its characteristic fruity, honey-like aroma. Its molecular structure, a combination of

an allyl group and a phenylacetate moiety, gives rise to a unique spectroscopic fingerprint. This

technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data of allyl phenylacetate. Detailed experimental

protocols are outlined to ensure reproducibility, and the presented data is summarized in clear,

tabular formats for ease of reference by researchers, scientists, and professionals in drug

development and chemical analysis.

Molecular Structure
The structural formula of allyl phenylacetate is crucial for the interpretation of its spectroscopic

data.

Allyl Phenylacetate

IUPAC Name: prop-2-enyl 2-phenylacetate

Molecular Formula: C₁₁H₁₂O₂

Molecular Weight: 176.21 g/mol

CAS Number: 1797-74-6
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For allyl phenylacetate, both ¹H and ¹³C NMR provide definitive structural

information.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of allyl phenylacetate exhibits characteristic signals for the protons of

the phenyl, methylene, and allyl groups. The spectrum is typically recorded in deuterated

chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for Allyl Phenylacetate

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.37 - 7.26 m 5H - Phenyl (C₆H₅)

5.90 ddt 1H 17.2, 10.5, 5.7 -CH=CH₂

5.29 dq 1H 17.2, 1.5 -CH=CH₂ (trans)

5.22 dq 1H 10.5, 1.3 -CH=CH₂ (cis)

4.60 dt 2H 5.7, 1.4 -O-CH₂-CH=

3.64 s 2H - -CH₂-C₆H₅

Data sourced from spectral databases. Chemical shifts are referenced to tetramethylsilane

(TMS).

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

allyl phenylacetate molecule.

Table 2: ¹³C NMR Chemical Shift Data for Allyl Phenylacetate
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Chemical Shift (δ, ppm) Assignment

171.2 C=O (Ester)

134.3 Phenyl C (quaternary)

132.1 -CH=CH₂

129.3 Phenyl CH (ortho)

128.6 Phenyl CH (meta)

127.1 Phenyl CH (para)

118.4 -CH=CH₂

65.4 -O-CH₂-

41.5 -CH₂-C₆H₅

Data sourced from spectral databases. Chemical shifts are referenced to the solvent signal

(CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of allyl phenylacetate shows

characteristic absorption bands for the ester and aromatic functionalities.

Table 3: Key IR Absorption Bands for Allyl Phenylacetate
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Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3090, 3065, 3032 Medium
C-H stretch (Aromatic and

Vinyl)

2985, 2925 Medium C-H stretch (Aliphatic)

1735 Strong C=O stretch (Ester)

1647 Medium C=C stretch (Allyl)

1496, 1454 Medium C=C stretch (Aromatic)

1250, 1150 Strong C-O stretch (Ester)

989, 925 Strong =C-H bend (Out-of-plane, Allyl)

740, 698 Strong
C-H bend (Out-of-plane,

Monosubstituted benzene)

Data represents typical values and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. For allyl phenylacetate,

electron ionization (EI) is a common technique.

Table 4: Major Mass Spectral Fragments of Allyl Phenylacetate

m/z Relative Intensity (%) Proposed Fragment

176 25 [M]⁺ (Molecular Ion)

91 100 [C₇H₇]⁺ (Tropylium ion)

41 40 [C₃H₅]⁺ (Allyl cation)

The base peak at m/z 91 is characteristic of compounds containing a benzyl group.
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Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy
¹H and ¹³C NMR

Sample Preparation: Dissolve approximately 10-20 mg of allyl phenylacetate in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typical

parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 8-

16 scans.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5

seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g.,

1024 or more).

Processing: Process the raw data by applying a Fourier transform, phase correction, and

baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or

the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: As allyl phenylacetate is a liquid, a neat sample can be used directly.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond or zinc selenide crystal).

Background Collection: Record a background spectrum of the clean, empty ATR crystal.
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Sample Analysis: Place a small drop of allyl phenylacetate onto the ATR crystal, ensuring

complete coverage. Acquire the sample spectrum.

Data Collection: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range

of 4000-400 cm⁻¹.

Processing: The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of allyl phenylacetate (e.g., 100 ppm) in a

volatile solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25

mm DB-5 or equivalent).

GC Conditions:

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min, and hold for 5 minutes.

Injection Volume: 1 µL with a split ratio (e.g., 50:1).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.
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Data Analysis: Identify the peak corresponding to allyl phenylacetate in the total ion

chromatogram and analyze its mass spectrum.

Visualization of Spectroscopic Workflow
The logical flow of using these spectroscopic techniques for the structural elucidation of allyl
phenylacetate can be visualized as follows:

Spectroscopic Techniques

Derived Structural Information

Final Confirmation

NMR Spectroscopy
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Carbon-Hydrogen Framework
- Chemical Environment
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IR Spectroscopy
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Fragmentation Pattern
- Molecular Ion Peak
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Confirmed Structure of
Allyl Phenylacetate

 combined lead to  combined lead to  combined lead to 
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Caption: Workflow for the structural elucidation of Allyl Phenylacetate.

To cite this document: BenchChem. [Spectroscopic Characterization of Allyl Phenylacetate: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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